molecular formula C8H18N2O2 B3080895 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea CAS No. 1093206-28-0

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea

Cat. No.: B3080895
CAS No.: 1093206-28-0
M. Wt: 174.24 g/mol
InChI Key: YIHQTIQFHFUBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for enhancing the potency and selectivity of potential therapeutic agents . The specific structural features of this compound—including the ethyl group, the urea core, and the hydroxypropyl chain with dimethyl substitution—suggest its potential utility as a versatile building block or intermediate. The hydroxy group can be used for further chemical derivatization, while the dimethyl moiety may influence the compound's conformation and physicochemical properties . Researchers can explore its applications in various fields, including but not limited to, the synthesis of more complex molecules, the development of kinase inhibitors, and the investigation of antimicrobial agents, as diarylurea scaffolds have shown promise in these areas . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHQTIQFHFUBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea can be synthesized through a multi-step process. One common method involves the reaction of ethyl isocyanate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed:

    Oxidation: Formation of 1-ethyl-3-(3-oxo-2,2-dimethylpropyl)urea.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted ureas depending on the substituent used

Scientific Research Applications

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it useful in biochemical studies.

    Medicine: Explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethyl and dimethylpropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Features and Molecular Formulas

The substituents on urea derivatives significantly influence their physicochemical behavior. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Substituents Key Structural Features References
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea C₈H₁₇N₂O₂ (hypothetical) Ethyl, 3-hydroxy-2,2-dimethylpropyl Hydroxyl group for H-bonding; branched alkyl
1-Ethyl-3-(3-dimethylaminopropyl)urea C₈H₁₉N₃O Ethyl, 3-dimethylaminopropyl Basic dimethylamino group
3-Hydroxy-1,1-diisopropylurea C₇H₁₆N₂O₂ Diisopropyl, hydroxyl Hydroxyl; steric hindrance from isopropyl
1-Ethyl-3-(4-methylphenethyl)urea C₁₂H₁₈N₂O Ethyl, 4-methylphenethyl Aromatic ring for π-π interactions
1-(3-Isopropylphenyl)-3,3-dimethylurea C₁₂H₁₈N₂O 3-Isopropylphenyl, dimethyl Aromatic and alkyl substitution
1-(1-(4-Chlorophenyl)...-1,3-dimethylurea C₂₀H₂₀ClF₃N₂O₂ Chlorophenyl, trifluoropropyl Fluorinated; halogenated aromatic
1-(3-(Dimethylamino)propyl)-3-(1-ethylindol-3-yl)urea C₁₆H₂₄N₄O Dimethylaminopropyl, indolyl Heterocyclic indole moiety; basic side chain

Physicochemical Properties

  • Hydrogen Bonding and Solubility: The hydroxyl group in this compound likely increases water solubility compared to non-polar analogs like 1-(3-Isopropylphenyl)-3,3-dimethylurea . However, it may exhibit lower solubility than dimethylamino-substituted derivatives (e.g., C₈H₁₉N₃O in ) in acidic media due to protonation of the amino group.
  • Thermal Stability : Aromatic and fluorinated derivatives (e.g., the compound in ) show higher thermal stability (melting point: 70–73°C) due to rigid structures, whereas hydroxyureas may decompose at lower temperatures due to H-bond disruption .

Biological Activity

1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound features a hydroxy group that can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the ethyl and dimethylpropyl groups enhance hydrophobic interactions, which may improve binding affinity to these targets.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It modulates the activity of specific enzymes, making it useful in biochemical studies. For instance, it has been investigated for its potential to inhibit enzymes involved in metabolic pathways relevant to various diseases.

Therapeutic Potential

The compound is being explored for its therapeutic properties. Preliminary studies suggest it may have applications in drug development for treating conditions such as cancer and metabolic disorders. Its unique structural characteristics allow it to interact selectively with biological targets, which is crucial for therapeutic efficacy .

Case Studies

A series of studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines. For example, derivatives incorporating urea moieties have shown enhanced activity against colorectal cancer cells, indicating a promising direction for further research on this compound .

In another study focusing on structure–activity relationships, compounds with similar urea structures exhibited significant inhibitory effects on key enzymes involved in cancer progression. These findings suggest that this compound could share similar properties and warrant further investigation .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundEnzyme inhibition; potential anticancer,
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)carbamateModerate enzyme inhibition
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)thioureaAntibacterial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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